Cyclobutyl 4-(morpholinomethyl)phenyl ketone
Overview
Description
Cyclobutyl 4-(morpholinomethyl)phenyl ketone is an organic compound with the chemical formula C16H21NO2 and a molecular weight of 259.34 g/mol . This compound is characterized by a cyclobutyl group attached to a phenyl ring, which is further substituted with a morpholinomethyl group and a ketone functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutyl 4-(morpholinomethyl)phenyl ketone can be synthesized through a multi-step process involving the formation of the cyclobutyl and morpholinomethyl groups, followed by their attachment to the phenyl ring. One common method involves the Mannich reaction, where a ketone reacts with formaldehyde and a secondary amine (morpholine) to form the morpholinomethyl group . The cyclobutyl group can be introduced through a Grignard reaction or other organometallic methods.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 4-(morpholinomethyl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Cyclobutyl 4-(morpholinomethyl)phenyl ketone is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutyl 4-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinomethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The cyclobutyl group may also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl phenyl ketone: Lacks the morpholinomethyl group, resulting in different chemical properties and reactivity.
Morpholinomethyl phenyl ketone: Lacks the cyclobutyl group, affecting its stability and binding affinity.
Properties
IUPAC Name |
cyclobutyl-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(14-2-1-3-14)15-6-4-13(5-7-15)12-17-8-10-19-11-9-17/h4-7,14H,1-3,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYGHXVUYFLSSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642663 | |
Record name | Cyclobutyl{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-75-7 | |
Record name | Cyclobutyl{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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